

CUHK242: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CUHK242
Cat. No.: B15584872

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CUHK242 is a novel small molecule identified as a potent bacterial transcription inhibitor. Its activity against clinically relevant pathogens, including drug-resistant strains, positions it as a promising candidate for further investigation in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and relevant experimental methodologies for **CUHK242**.

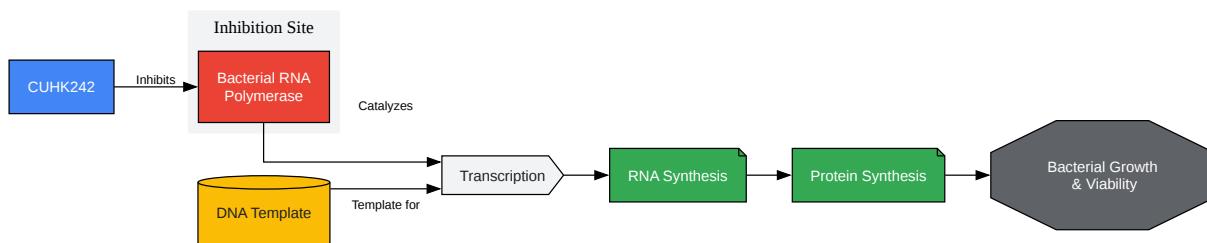
Core Data

The fundamental properties of **CUHK242** are summarized in the table below, providing essential information for experimental design and data interpretation.

Property	Value
CAS Number	2408055-05-8
Molecular Weight	483.75 g/mol
Molecular Formula	C ₂₀ H ₁₃ Cl ₃ N ₂ O ₄ S
Mechanism of Action	Bacterial Transcription Inhibitor

Mechanism of Action

CUHK242 exerts its antimicrobial effect by inhibiting bacterial RNA synthesis. This targeted disruption of transcription leads to a subsequent reduction in protein synthesis, ultimately resulting in the cessation of bacterial growth and viability.



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Caption: General mechanism of action for **CUHK242** as a bacterial transcription inhibitor.

Experimental Protocols

A key method for characterizing the mechanism of action of **CUHK242** is through a luciferase-based bacterial reporter assay. This assay allows for the quantification of transcriptional activity in the presence of the inhibitor.[1][2][3]

Luciferase-Based Bacterial Reporter Assay for Characterizing **CUHK242**[1][2][3]

Objective: To determine the effect of **CUHK242** on bacterial transcription by measuring the expression of a luciferase reporter gene.

Materials:

- *Bacillus subtilis* reporter strain (e.g., BS2019) with an integrated luciferase gene (e.g., *Nluc*) under the control of an inducible promoter.

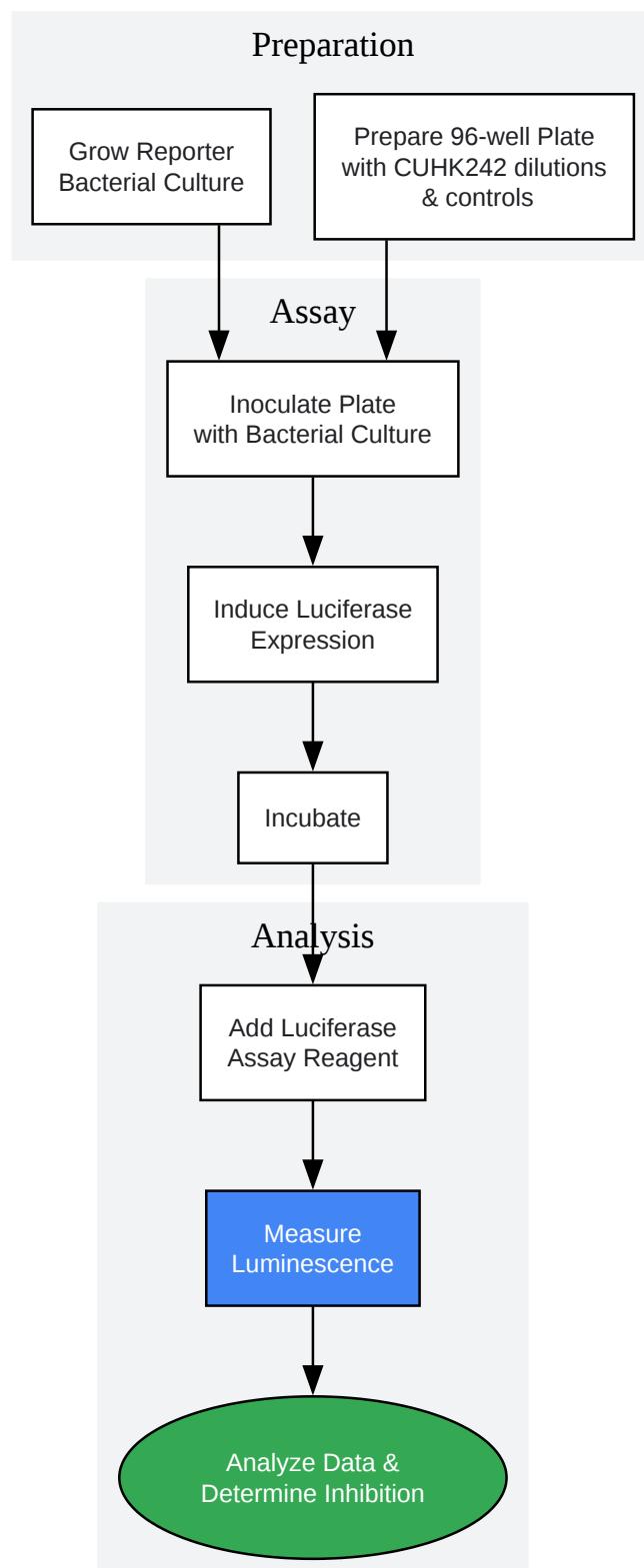
- **CUHK242**

- Appropriate bacterial growth medium (e.g., Luria-Bertani broth).
- Inducer for the reporter gene promoter (e.g., xylose).
- Luciferase assay reagent.
- Luminometer.
- 96-well microplates.
- Control antibiotics (e.g., rifampicin as a known transcription inhibitor, chloramphenicol as a translation inhibitor).

Procedure:

- Bacterial Culture Preparation:
 - Inoculate the *B. subtilis* reporter strain into the growth medium and incubate until it reaches the mid-logarithmic growth phase.
- Assay Setup:
 - In a 96-well microplate, add the bacterial culture to each well.
 - Add serial dilutions of **CUHK242** to the designated wells.
 - Include wells with control antibiotics and a vehicle control (e.g., DMSO).
- Induction of Reporter Gene:
 - Add the inducer (e.g., xylose) to all wells to initiate the transcription of the luciferase gene.
- Incubation:
 - Incubate the microplate at the optimal growth temperature for the bacterial strain for a defined period.

- Luminometry:
 - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence signal using a luminometer.
- Data Analysis:
 - Quantify the luminescence in each well. A decrease in luminescence in the presence of **CUHK242**, similar to the effect of rifampicin, indicates inhibition of transcription.[\[1\]](#)[\[2\]](#)[\[3\]](#)
The production of the Nluc mRNA can also be quantified to confirm the transcriptional suppression.[\[1\]](#)[\[3\]](#)



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Caption: Workflow for the luciferase-based reporter assay to characterize **CUHK242**.

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References

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- 3. Development of a luciferase-based Gram-positive bacterial reporter system for the characterization of antimicrobial agents | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
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